molecular formula C9H12O3 B14646934 3,3-Dimethyl-1H,3H,5H-furo[3,4-e][1,3]dioxepine CAS No. 55129-01-6

3,3-Dimethyl-1H,3H,5H-furo[3,4-e][1,3]dioxepine

Cat. No.: B14646934
CAS No.: 55129-01-6
M. Wt: 168.19 g/mol
InChI Key: MYJQGKPYQZVYQP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1H,3H,5H-furo[3,4-e][1,3]dioxepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethyl-2-butanone with glyoxal in the presence of an acid catalyst. The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired furodioxepine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of specialized reactors, temperature control, and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1H,3H,5H-furo[3,4-e][1,3]dioxepine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or other reduced forms.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound has been investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which 3,3-Dimethyl-1H,3H,5H-furo[3,4-e][1,3]dioxepine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can vary depending on the context of its application. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-2-butanone: A precursor used in the synthesis of 3,3-Dimethyl-1H,3H,5H-furo[3,4-e][1,3]dioxepine.

    Furan: A simpler compound containing a furan ring, which is part of the furodioxepine structure.

    Dioxepine: Another related compound containing a dioxepine ring.

Uniqueness

This compound is unique due to its fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

55129-01-6

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

3,3-dimethyl-1,5-dihydrofuro[3,4-e][1,3]dioxepine

InChI

InChI=1S/C9H12O3/c1-9(2)11-5-7-3-10-4-8(7)6-12-9/h3-4H,5-6H2,1-2H3

InChI Key

MYJQGKPYQZVYQP-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC2=COC=C2CO1)C

Origin of Product

United States

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